(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with isopropoxy and methyl groups at positions 6 and 2, respectively. The pyrimidine ring is linked to a piperazine moiety, which is further connected to a naphthalen-1-yl methanone group. The naphthalene group may enhance lipophilicity and influence binding interactions with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)29-22-15-21(24-17(3)25-22)26-11-13-27(14-12-26)23(28)20-10-6-8-18-7-4-5-9-19(18)20/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVOTMBZFIDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 946324-19-2) is a complex organic molecule that has drawn attention for its potential biological activities. Its unique structure, featuring a piperazine ring, a pyrimidine derivative, and a naphthalene moiety, suggests diverse pharmacological applications. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946324-19-2 |
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. The following sections detail these activities.
Antitumor Activity
Studies have shown that this compound can induce apoptosis in various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of specific kinases.
Case Study:
In vitro tests demonstrated that the compound effectively inhibited growth in human cancer cell lines, with IC values indicating potent activity. For instance, one study reported an IC of approximately 20 µM against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a recent assay, this compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL against various pathogens .
Anti-inflammatory Effects
Additionally, the compound has shown promise in reducing inflammatory responses. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action:
The anti-inflammatory effects are thought to arise from the compound's ability to interfere with NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition: The compound inhibits specific kinases involved in cancer cell signaling.
- Receptor Modulation: It may bind to certain receptors, altering their activity and downstream effects.
- Cytokine Production: By modulating inflammatory pathways, it reduces cytokine levels.
Research Findings and Future Directions
Recent studies continue to explore the therapeutic potential of this compound across various fields:
- Cancer Therapy: Ongoing research is focused on optimizing its structure for enhanced potency and selectivity against cancer cells.
- Infectious Diseases: Its antimicrobial properties are being investigated further to develop new antibiotics.
- Inflammatory Disorders: There is potential for application in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked pyrimidine derivatives. Below is a detailed comparison with key analogs:
4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Structural Difference : Methoxy group replaces isopropoxy at position 6 of the pyrimidine.
Data :
Property Methoxy Analog Target Compound (Isopropoxy) Molecular Weight ~408 g/mol* ~436 g/mol* Substituent Size (C) 1 (OCH₃) 3 (OCH(CH₃)₂)
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
- Structural Differences: Phenoxy group replaces isopropoxy at position 4. Naphthalen-2-yl replaces naphthalen-1-yl.
- Naphthalen-2-yl alters spatial orientation, which may affect binding to planar hydrophobic regions.
- Data: Property Phenoxy Analog Target Compound Molecular Weight 424.5 g/mol ~436 g/mol LogP* Higher Moderate *Estimated; phenoxy increases hydrophobicity .
(4-(3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Structural Differences :
- Triazolo[4,5-d]pyrimidinyl core replaces simple pyrimidine.
- 4-Methoxyphenyl group added to the triazole ring.
- Impact :
- The triazole ring enhances rigidity and may improve binding to kinases or nucleic acids.
- 4-Methoxyphenyl could modulate electronic properties and metabolic pathways.
- Data: Property Triazolo Analog Target Compound Molecular Weight 465.5 g/mol ~436 g/mol Potential Targets Kinases Enzymes/GPCRs
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, a pyrimidine intermediate (e.g., 6-isopropoxy-2-methylpyrimidin-4-yl) can be coupled with a piperazine derivative, followed by acylation using naphthalen-1-yl carbonyl chloride. Key steps include refluxing with reagents like urea and concentrated HCl in DMF (as seen in analogous pyrimidine syntheses) . Purification often involves recrystallization from methanol or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- HPLC and TLC : Used for purity assessment and monitoring reaction progress. For example, Muszalska et al. employed HPLC with UV detection to evaluate pyrimidine derivatives, optimizing mobile phases (e.g., acetonitrile/water gradients) .
- NMR/IR/HRMS : Confirm structural integrity. H NMR (400 MHz, DMSO-d) resolves aromatic protons and piperazine/alkoxy groups, while HRMS validates molecular weight (e.g., ±0.1 ppm accuracy) .
Q. How is the biological activity of this compound typically screened in academic settings?
- Methodology : Antimicrobial and antitumor assays are common. For chloro-substituted analogs, disk diffusion (against E. coli or S. aureus) and MIC (minimum inhibitory concentration) tests are used. Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa or MCF-7), with IC values calculated . Substituents like isopropoxy groups may enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodology :
- Reaction Conditions : Optimize solvent (e.g., xylene for high-temperature reactions), catalyst (e.g., chloranil for dehydrogenation), and stoichiometry .
- Purification : Replace recrystallization with flash chromatography for higher recovery. For example, Muszalska et al. achieved >95% purity using silica gel columns .
- Kinetic Studies : Monitor hydrolysis or degradation rates under varying pH/temperature to identify stability bottlenecks .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent antimicrobial results)?
- Methodology :
- Replicate Assays : Use ≥3 biological replicates and standardized protocols (e.g., CLSI guidelines) to minimize variability .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Mechanistic Studies : Compare activity against structurally related analogs (e.g., varying alkoxy groups) to isolate substituent effects .
Q. What advanced techniques are used to study the compound’s thermal stability and degradation pathways?
- Methodology :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., 200–300°C range for pyrimidines) .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1A guidelines) to profile degradation products .
Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?
- Methodology :
- Docking Simulations : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity using partial least squares regression .
Q. What experimental design principles apply to in vivo studies of this compound?
- Methodology :
- Randomized Block Designs : Assign treatment groups to minimize confounding variables (e.g., animal weight, sex) .
- Dose Escalation : Use a log-scale range (e.g., 1–100 mg/kg) to establish toxicity and efficacy thresholds .
- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS at timed intervals to calculate AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
